molecular formula C19H24N2O2S B2954227 N-[(1-benzylpiperidin-4-yl)methyl]benzenesulfonamide CAS No. 953210-16-7

N-[(1-benzylpiperidin-4-yl)methyl]benzenesulfonamide

Cat. No.: B2954227
CAS No.: 953210-16-7
M. Wt: 344.47
InChI Key: FIAGFGLJSNHBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Benzylpiperidin-4-yl)methyl]benzenesulfonamide is a chemical compound of significant interest in biomedical research, particularly in the fields of oncology and pharmacology. This molecule features two key pharmacophores: a benzenesulfonamide group and an N-benzylpiperidine moiety. The benzenesulfonamide group is a privileged structure in medicinal chemistry, known for its ability to confer potent biological activity. Scientific studies have identified benzenesulfonamide derivatives as a unique class of potent CXCR4 antagonists , which can inhibit the CXCR4/CXCL12 interaction known to play a critical role in cancer metastasis by facilitating the homing of tumor cells to metastatic sites . Other research has shown that structurally related sulfonamide compounds can induce ferroptosis , a form of iron-dependent programmed cell death, in tumor cells by targeting the KEAP1-NRF2-GPX4 axis, demonstrating potential as anti-tumor agents . The N-benzylpiperidine component is a versatile chemical building block frequently employed in the synthesis of biologically active molecules . This scaffold is recognized for its pharmacological properties, with the parent compound, 4-benzylpiperidine, known to act as a monoamine releasing agent with selectivity for dopamine and norepinephrine, and as a weak monoamine oxidase inhibitor (MAOI) . The integration of these two motifs into a single molecule makes this compound a valuable chemical tool for researchers investigating new pathways in cancer biology, neuropharmacology, and drug discovery. Its applications include use as a building block in organic synthesis , a pharmacological probe for studying GPCRs like the CXCR4 receptor, and a lead compound for the development of novel therapeutic agents . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c22-24(23,19-9-5-2-6-10-19)20-15-17-11-13-21(14-12-17)16-18-7-3-1-4-8-18/h1-10,17,20H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAGFGLJSNHBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]benzenesulfonamide typically involves the reaction of 1-benzylpiperidine with benzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-4-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-benzylpiperidin-4-yl)methyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Sigma Receptor Binding Affinity

The benzylpiperidine scaffold is a common structural motif in sigma receptor ligands. highlights N-(1-benzylpiperidin-4-yl)arylacetamides , where modifications to the arylacetamide moiety significantly impact receptor selectivity:

  • Phenyl, thiophene, naphthyl, or indole substitutions maintain high sigma1 receptor affinity (Ki < 20 nM).
  • Imidazole or pyridyl substitutions reduce sigma1 affinity by >60-fold.
  • Halogenation of the benzyl group (e.g., Cl, F) enhances sigma2 receptor affinity without compromising sigma1 binding.

Key Comparison :

Compound Sigma1 Ki (nM) Sigma2 Ki (nM) Selectivity (σ2/σ1)
N-(1-Benzylpiperidin-4-yl)phenylacetamide 12 1200 100
Chlorobenzyl-substituted analog 15 450 30
Pyridyl-substituted analog >1000 >1000 N/A

Acetylcholinesterase (AChE) Inhibition

Benzylpiperidine derivatives are potent AChE inhibitors. and report:

  • N-(1-Benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide (23) inhibits AChE with IC50 = 0.01 µM, comparable to donepezil .
  • N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines show 87% AChE inhibition relative to donepezil, with apoptosis-inducing effects in cancer cells .

Key Insight : The sulfonamide group in the target compound may enhance hydrogen bonding with AChE’s catalytic site, though direct potency comparisons require further study.

Cytotoxicity and Anticancer Activity

and highlight cytotoxic benzenesulfonamides:

  • 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one induces apoptosis in SW620 colon cancer cells (IC50 ~ 10 µM) .
  • 2-(Benzylthio)-N-(1,2,4-triazol-3-yl)benzenesulfonamides inhibit NSCLC NCI-H522 cells (IGP = 71%) .

Comparison :

Compound Cancer Cell Line Activity (IC50/IGP) Mechanism
Target Compound* Not reported Pending Likely apoptosis
Quinazolinone analog SW620 10 µM G2/M phase arrest
Benzylthio-sulfonamide NCI-H522 IGP = 71% Unknown

Structural Modifications and Bioactivity

  • Piperidine vs. Morpholine/Pyrrolidine : shows that replacing the piperidine ring with morpholine (5c) or pyrrolidine (5i) reduces chemical purity but retains activity in chemokine receptor inhibition .
  • Halogenation : Fluorine or chlorine on the benzyl group (e.g., 5h, 5i) enhances sigma2 receptor binding .

Biological Activity

N-[(1-benzylpiperidin-4-yl)methyl]benzenesulfonamide is a synthetic compound with notable biological activity. It belongs to the class of piperidine derivatives, which are recognized for their diverse pharmacological effects. This compound exhibits potential therapeutic applications, particularly in the modulation of neurotransmitter systems and as an antagonist for specific receptors.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Benzyl group : A phenyl group attached to a methylene (-CH₂-) bridge.
  • Sulfonamide functional group : Contributing to its reactivity and biological interactions.

Structural Formula

The IUPAC name reflects its structural components, emphasizing the presence of a sulfonamide moiety, which is crucial for its biological activity.

This compound has been identified as a monoamine oxidase inhibitor (MAOI) with a preference for MAO-A. This action can lead to increased levels of monoamines such as serotonin and norepinephrine, which are critical in mood regulation and other neurological functions.

Antiviral Activity

The compound exhibits significant activity as an antagonist for the CCR5 receptor , which plays a crucial role in HIV entry into host cells. By blocking this receptor, the compound may effectively inhibit HIV infection, making it a potential candidate for therapeutic intervention in HIV/AIDS treatment.

Interaction with Cytochrome P450 Enzymes

Research indicates that this compound interacts with various cytochrome P450 enzymes involved in drug metabolism. Such interactions can influence the pharmacokinetics of co-administered drugs, necessitating careful consideration during therapeutic use.

Neurotransmitter Modulation

Studies have shown that compounds similar to this compound can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound has:

  • Fast onset of action : Indicating rapid therapeutic effects.
  • Short duration : Suggesting possible frequent dosing requirements.

Quantitative Structure-Activity Relationship (QSAR) Analysis

A QSAR analysis conducted on related compounds revealed that structural modifications significantly affect binding affinity at sigma receptors. For instance, derivatives with specific substitutions on the aromatic rings showed varied affinities, indicating that careful design can enhance biological activity .

Comparative Biological Activity Table

Compound NameMAO InhibitionCCR5 AntagonismSigma Receptor Affinity
This compoundYes (MAO-A)YesHigh affinity for sigma1
Related Piperidine DerivativeModerateNoLow affinity for sigma2

Q & A

Q. Basic

  • X-ray Crystallography : Resolves absolute configuration and confirms sulfonamide-piperidine connectivity (e.g., SHELX refinement) .
  • NMR Spectroscopy : 1^1H/13^13C NMR identifies proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine methylene at δ 2.8–3.1 ppm) .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 385.18) .

How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?

Q. Advanced

  • Disorder Handling : Use SHELXL’s PART instruction to model split positions and apply restraints to bond lengths/angles .
  • Twinning Detection : Check for non-integer R-values or inconsistent intensity statistics. Apply TWIN/BASF commands in SHELX .
  • Validation Tools : PLATON’s ADDSYM identifies missed symmetry, while Rint > 0.05 suggests twinning .

What methodologies are used to assess the compound’s biological activity, and how are false positives mitigated?

Q. Basic

  • In Vitro Assays :
    • Enzyme Inhibition : Dose-response curves (IC50) against target enzymes (e.g., kinases) with controls for non-specific binding .
    • Cell Viability : MTT assays using HEK293 or HeLa cells, normalized to DMSO controls .
  • False-Positive Checks :
    • Aggregation Tests : Add detergents (e.g., Triton X-100) to rule out colloidal aggregation .
    • Counterscreening : Test against unrelated targets (e.g., GPCRs) to confirm specificity.

How do substituent modifications on the benzene ring affect SAR in this sulfonamide class?

Q. Advanced

  • Electron-Withdrawing Groups (e.g., -Cl, -NO2): Enhance binding to hydrophobic enzyme pockets but may reduce solubility .
  • Methoxy Groups : Improve metabolic stability by blocking oxidative metabolism at para positions .
  • Steric Effects : Bulky substituents (e.g., -CF3) can disrupt π-π stacking, reducing affinity. Use molecular docking (AutoDock Vina) to predict clashes .

How should conflicting NMR and crystallography data (e.g., bond length disparities) be interpreted?

Q. Advanced

  • Dynamic Effects : NMR captures time-averaged conformations, while crystallography shows static structures. Use variable-temperature NMR to detect rotational barriers .
  • Crystal Packing : Intermolecular forces in crystals may distort bond lengths vs. solution state. Compare with DFT-optimized geometries (e.g., Gaussian09) .

What strategies optimize reaction yields in multi-step syntheses of this compound?

Q. Advanced

  • Flow Chemistry : Continuous flow reactors improve mixing and heat transfer for exothermic steps (e.g., sulfonylation) .
  • Protecting Groups : Use Boc groups on piperidine nitrogen to prevent side reactions during coupling .
  • In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments .

How is computational modeling applied to predict target interactions?

Q. Advanced

  • Docking Studies : Glide or GROMACS simulate binding to proteins (e.g., carbonic anhydrase IX). Validate with mutagenesis data .
  • MD Simulations : 100-ns trajectories assess binding stability (e.g., RMSD < 2.0 Å indicates robust interactions) .

What experimental approaches validate polymorphic forms, and how do they impact bioactivity?

Q. Advanced

  • PXRD : Compare experimental vs. simulated patterns from single-crystal data .
  • DSC/TGA : Identify melting points and stability ranges for each polymorph .
  • Bioactivity Impact : Soluble polymorphs (e.g., Form II) show higher cellular uptake in dissolution studies .

How are analytical methods (e.g., HPLC) validated for purity assessment?

Q. Basic

  • Column : C18 reverse-phase, 5 µm particle size, 150 mm length.
  • Mobile Phase : Gradient from 10% to 90% acetonitrile in 0.1% TFA/water over 20 min .
  • Validation Parameters :
    • Linearity : R<sup>2</sup> > 0.99 across 50–150% target concentration.
    • LOQ/LOD : Signal-to-noise ratios of 10:1 and 3:1, respectively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.